molecular formula C6H13NO3S B15306965 N-ethyltetrahydrofuran-3-sulfonamide

N-ethyltetrahydrofuran-3-sulfonamide

Cat. No.: B15306965
M. Wt: 179.24 g/mol
InChI Key: CRAMPSQBGMGXBN-UHFFFAOYSA-N
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Description

N-Ethyltetrahydrofuran-3-sulfonamide is a sulfonamide derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position with a sulfonamide group and an ethyl moiety. Sulfonamides are historically significant in medicinal chemistry due to their role as antibacterial agents and enzyme inhibitors.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

N-ethyloxolane-3-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-2-7-11(8,9)6-3-4-10-5-6/h6-7H,2-5H2,1H3

InChI Key

CRAMPSQBGMGXBN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyltetrahydrofuran-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions. The scalability of this method has been demonstrated with other sulfonamide compounds, indicating its potential for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-ethyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include sulfinamides, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-ethyltetrahydrofuran-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group acts as a competitive antagonist of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making the compound effective as an antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure distinguishes it from analogs through:

  • Sulfonamide group : Provides acidity (pKa ~10) and hydrogen-bonding capacity.
  • Ethyl substituent : Increases lipophilicity compared to smaller alkyl groups (e.g., methyl).
  • THF ring : Imparts rigidity and moderate polarity.

Comparative Analysis with Analogs

(a) ((S)-N-(Tetrahydrofuran-3-yl)benzamide) (CAS 152495-79-9)
  • Structure : Benzamide group replaces sulfonamide; lacks ethyl substituent.
  • Key Differences :
    • Functional group : Benzamide is less acidic (pKa ~15) and forms weaker hydrogen bonds than sulfonamide.
    • Lipophilicity : The absence of an ethyl group may reduce logP compared to N-ethyltetrahydrofuran-3-sulfonamide.
    • Applications : Benzamides are often used as intermediates in drug synthesis (e.g., protease inhibitors) .
(b) T3D3633 (CAS 161814-49-9)
  • Structure : Contains a carbamate group, a sulfonamide, and a branched alkyl chain (2-methylpropyl).
  • Key Differences: Carbamate vs. Sulfonamide: Carbamates are hydrolytically unstable compared to sulfonamides, affecting metabolic stability.
(c) N-Substituted Ethyl Indazole Derivatives (Bistocchi et al., 1981)
  • Structure : Indazole core with ethyl-carboxylate or hydroxamic acid substituents.
  • Key Differences: Core heterocycle: Indazole’s aromaticity contrasts with THF’s non-aromatic nature, altering electronic properties. Biological activity: Indazole derivatives are explored for antitumor and anti-inflammatory applications, whereas sulfonamide-THF hybrids may target enzymes like carbonic anhydrase .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Group Substituent Key Properties
This compound THF ring Sulfonamide Ethyl High acidity, moderate lipophilicity
((S)-N-(THF-3-yl)benzamide THF ring Benzamide None Lower acidity, higher logP
T3D3633 Complex hybrid Carbamate + Sulfonamide 2-Methylpropyl Metabolic instability, steric hindrance
Ethyl-indazole derivatives Indazole Carboxylate/Hydroxamic acid Ethyl Aromatic, antitumor potential

Table 2: Inferred Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) pKa (Sulfonamide/Benzamide)
This compound 1.8–2.3 ~50 (PBS) ~10.2
((S)-N-(THF-3-yl)benzamide 2.1–2.5 ~30 (DMSO) ~15.0
T3D3633 3.0–3.5 <10 (PBS) ~9.8 (sulfonamide)

Research Implications and Limitations

  • Drug design : The ethyl-THF-sulfonamide scaffold balances rigidity and lipophilicity, making it suitable for central nervous system (CNS) targets.
  • Synthetic challenges : Ethyl substitution may complicate regioselective synthesis compared to simpler analogs .

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